N-Ethyl-3,4-(methylenedioxy)aniline-d5
Overview
Description
N-Ethyl-3,4-(methylenedioxy)aniline-d5 is a deuterated derivative of N-Ethyl-3,4-(methylenedioxy)aniline. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research for various applications, including as a reference standard in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,4-(methylenedioxy)aniline-d5 typically involves the introduction of deuterium atoms into the parent compound, N-Ethyl-3,4-(methylenedioxy)aniline. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials to synthesize the compound directly.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the incorporation of deuterium atoms into the compound.
Purification: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3,4-(methylenedioxy)aniline-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
N-Ethyl-3,4-(methylenedioxy)aniline-d5 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure accurate and reliable data analysis.
Pharmaceutical Research: Employed in the development and testing of new drugs, particularly in studying drug metabolism and pharmacokinetics.
Biological Studies: Used in various biological assays to study enzyme activity, protein interactions, and other biochemical processes.
Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3,4-(methylenedioxy)aniline-d5 depends on its specific application. In analytical chemistry, it serves as an internal standard to improve the accuracy and precision of measurements. In biological studies, it may interact with specific enzymes or proteins, affecting their activity and function. The deuterium atoms in the compound can also influence reaction kinetics and pathways, providing valuable insights into reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-3,4-(methylenedioxy)aniline: The non-deuterated version of the compound.
3,4-(Methylenedioxy)aniline: A similar compound without the ethyl group.
N-Methyl-3,4-(methylenedioxy)aniline: A compound with a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-3,4-(methylenedioxy)aniline-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and research applications. The deuterium labeling allows for precise tracking and quantification in mass spectrometry and NMR spectroscopy, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKGTVXPIULTIP-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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